N-(1-methylsulfonylpropan-2-yl)-5-morpholin-4-ylpyridin-2-amine
Description
N-(1-methylsulfonylpropan-2-yl)-5-morpholin-4-ylpyridin-2-amine is a complex organic compound that features a pyridine ring substituted with a morpholine group and a sulfonamide group
Properties
IUPAC Name |
N-(1-methylsulfonylpropan-2-yl)-5-morpholin-4-ylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S/c1-11(10-20(2,17)18)15-13-4-3-12(9-14-13)16-5-7-19-8-6-16/h3-4,9,11H,5-8,10H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPAFVQEUVFRPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C)NC1=NC=C(C=C1)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methylsulfonylpropan-2-yl)-5-morpholin-4-ylpyridin-2-amine typically involves multi-step organic reactions. One common approach is to start with the pyridine ring and introduce the morpholine and sulfonamide groups through nucleophilic substitution reactions. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-methylsulfonylpropan-2-yl)-5-morpholin-4-ylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted pyridine compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(1-methylsulfonylpropan-2-yl)-5-morpholin-4-ylpyridin-2-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to mimic certain biological molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of N-(1-methylsulfonylpropan-2-yl)-5-morpholin-4-ylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the morpholine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-(1-methylsulfonylpropan-2-yl)-5-morpholin-4-ylpyridine
- N-(1-methylsulfonylpropan-2-yl)-5-piperidin-4-ylpyridin-2-amine
Uniqueness
N-(1-methylsulfonylpropan-2-yl)-5-morpholin-4-ylpyridin-2-amine is unique due to the presence of both the morpholine and sulfonamide groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
